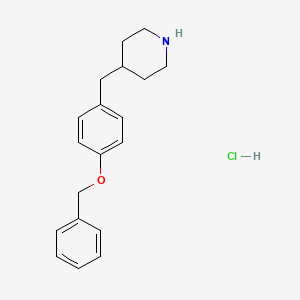

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a chemical compound with the molecular formula C19H23NO•HCl and a molecular weight of 317.86 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: A compound with a similar piperidine core structure but without the benzyloxy group.

4-(4-Methyl-benzyl)-piperidine hydrochloride: Another piperidine derivative with a methyl group instead of a benzyloxy group.

Uniqueness

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in research applications where selective interactions with molecular targets are required.

Activité Biologique

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, a synthetic compound with the molecular formula C19H23NO·HCl and a molecular weight of 317.86 g/mol, is characterized by its piperidine ring substituted with a benzyloxy group and an additional benzyl group. This unique structural configuration contributes to its diverse biological activities, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, specifically the D4 receptor subtype. This compound acts as a dopamine receptor antagonist, which is significant in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The mechanism involves modulation of neurotransmitter release and alteration of neurological pathways through selective binding to dopamine receptors .

Biological Activities

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Anticancer Activity : Piperidine derivatives have shown promise as anticancer agents, potentially through mechanisms involving apoptosis and inhibition of tumor growth.

- Antiviral Properties : Some piperidine derivatives are being explored for their antiviral capabilities, particularly in combating viral infections.

- Antimicrobial and Antifungal Effects : The compound may also possess antimicrobial properties, making it a candidate for treating bacterial and fungal infections.

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for pain-relieving properties, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of related compounds and their effects on dopamine receptors:

- Dopamine Receptor Antagonism : A study highlighted that compounds with structural similarities to this compound exhibited selective antagonism at the D4 receptor, with some showing over 30-fold selectivity compared to other subtypes. This selectivity is crucial for developing treatments aimed at minimizing side effects associated with broader dopamine receptor antagonists .

- In Vivo Stability : Research has shown that certain derivatives maintain improved stability in biological systems compared to previously reported D4 antagonists, suggesting a potential for better pharmacokinetic profiles in therapeutic applications .

- Neuroprotective Effects : Investigations into the neuroprotective properties of related piperidine compounds have indicated potential benefits in preventing neurodegeneration associated with diseases like Parkinson's .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with benzyloxy and benzyl groups | Potential dopamine receptor antagonist |

| 4-Benzylpiperidine | Simple benzyl substitution on piperidine | Monoamine releasing agent |

| RMI-10608 | Benzylpiperidine derivative | NMDA antagonist; potential treatment for psychosis |

| 1-Benzyl-4-benzyloxy-methylpiperidine | Benzyl and benzyloxy substitutions | Requires further investigation |

This table illustrates how the unique structural features of this compound may confer specific biological activities not present in other related compounds.

Propriétés

IUPAC Name |

4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFNOHNFYVBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177093-20-7 |

Source

|

| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.